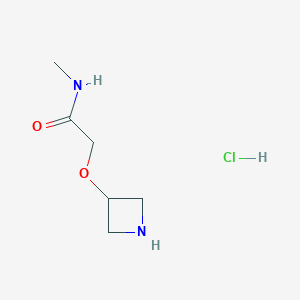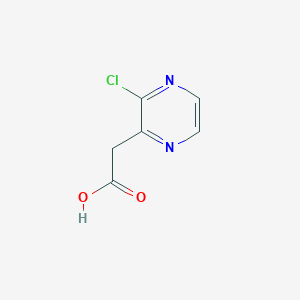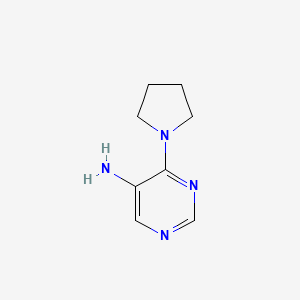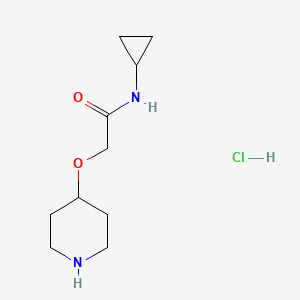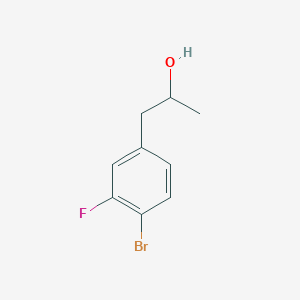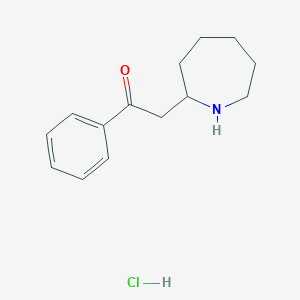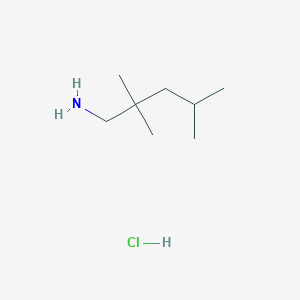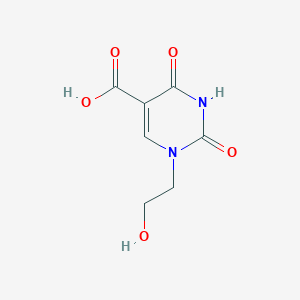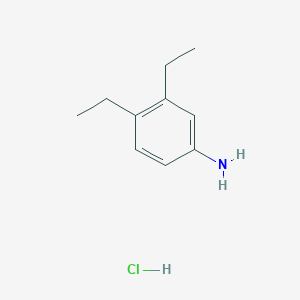
3,4-Diethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethylaniline hydrochloride is likely a salt formed from the base 3,4-diethylaniline and hydrochloric acid . As an aniline derivative, it likely contains a benzene ring with an amine (-NH2) substituent and ethyl groups attached to the 3rd and 4th carbon atoms of the benzene ring.
Synthesis Analysis
The synthesis of similar compounds, such as 3,4-dimethylaniline, involves the alkylation of aniline with an alkyl halide in the presence of an acid catalyst . The specific synthesis of 3,4-diethylaniline hydrochloride would likely involve similar reactions, but with ethyl halides instead of methyl halides.Molecular Structure Analysis
The molecular structure of 3,4-diethylaniline hydrochloride would likely consist of a benzene ring with an amine group and two ethyl groups attached. The hydrochloride part indicates that a hydrogen chloride (HCl) has been added, likely making the nitrogen atom of the amine group carry a positive charge balanced by the chloride ion .Chemical Reactions Analysis
Anilines, including 3,4-diethylaniline, are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reactions with nitrous acid . The presence of the ethyl groups and the chloride ion may influence the reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-diethylaniline hydrochloride would depend on its specific structure. Generally, anilines tend to be solid at room temperature, with melting points often above room temperature . They are usually soluble in organic solvents and can exhibit basicity due to the presence of the amine group .Scientific Research Applications
Corrosion Inhibition
3,4-Diethylaniline hydrochloride and related compounds have been investigated for their role in corrosion inhibition, particularly for protecting metals in acidic environments. For example, a study explored the inhibition effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid, demonstrating the potential of these compounds, which may include derivatives or related structures to 3,4-Diethylaniline hydrochloride, in industrial applications such as metal pickling processes (Gupta et al., 2017).
Chemical Synthesis and Characterization
The compound has been utilized in the synthesis of novel materials and chemicals. For instance, it served as a precursor in the formation of Schiff base derivatives, which exhibit corrosion inhibition properties on mild steel in acidic conditions, showcasing the versatility of 3,4-Diethylaniline hydrochloride in creating materials with specific chemical properties (Ji et al., 2016).
Photophysical Property Evaluation
Another study highlighted the synthesis of fluorescent 1,3,5-trisubstituted triazine derivatives from reactions involving N,N-diethylaniline, indicating the role of such compounds in developing new fluorophores with potential applications in bioimaging and sensing (Padalkar et al., 2012).
Molecular Interactions and Properties
Research into the molecular interactions involving 3,4-Diethylaniline hydrochloride and similar compounds has provided insights into their charge-transfer complexes and interactions with electron acceptors. This is crucial for understanding the fundamental properties of these compounds and their potential applications in molecular electronics and sensors (El-Gogary et al., 2007).
Mechanism of Action
Target of Action
A structurally similar compound, 3,4-dimethylaniline, has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Biochemical Pathways
Similar compounds like 3,4-dimethylaniline are known to be involved in the metabolism of aromatic compounds
Safety and Hazards
properties
IUPAC Name |
3,4-diethylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-5-6-10(11)7-9(8)4-2;/h5-7H,3-4,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMNRMPDVACUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethylaniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)
